3-[(3-chloro-2-methylphenyl)amino]-2-benzofuran-1(3H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-CHLORO-2-METHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves several steps. One common method includes the reaction of 3-chloro-2-methylaniline with 2-bromobenzoic acid under specific conditions to form the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
3-[(3-CHLORO-2-METHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
3-[(3-CHLORO-2-METHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has several scientific research applications:
Chemistry: It is used as a reference compound in various chemical studies and reactions.
Biology: The compound is studied for its effects on biological systems, including its anti-inflammatory and analgesic properties.
Medicine: It is used in the treatment of migraines and other pain-related conditions.
Industry: The compound is used in the formulation of various pharmaceutical products.
Mechanism of Action
The mechanism of action of 3-[(3-CHLORO-2-METHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the formation of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain. Additionally, it interferes with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .
Comparison with Similar Compounds
Similar Compounds
Mefenamic Acid: Another fenamate NSAID with similar anti-inflammatory properties.
Flufenamic Acid: Known for its analgesic and anti-inflammatory effects.
Niflumic Acid: Used for its anti-inflammatory and analgesic properties.
Uniqueness
3-[(3-CHLORO-2-METHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is unique due to its specific chemical structure, which provides distinct pharmacological properties. Its ability to inhibit β-amyloid precursor protein synthesis sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H12ClNO2 |
---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
3-(3-chloro-2-methylanilino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H12ClNO2/c1-9-12(16)7-4-8-13(9)17-14-10-5-2-3-6-11(10)15(18)19-14/h2-8,14,17H,1H3 |
InChI Key |
IMZUEPVAGYCXHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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